

physical and chemical properties of 2,4-Dihydroxy-3,3-dimethylbutyronitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dihydroxy-3,3-dimethylbutyronitrile

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An In-depth Technical Guide to **2,4-Dihydroxy-3,3-dimethylbutyronitrile**

For Researchers, Scientists, and Drug Development Professionals

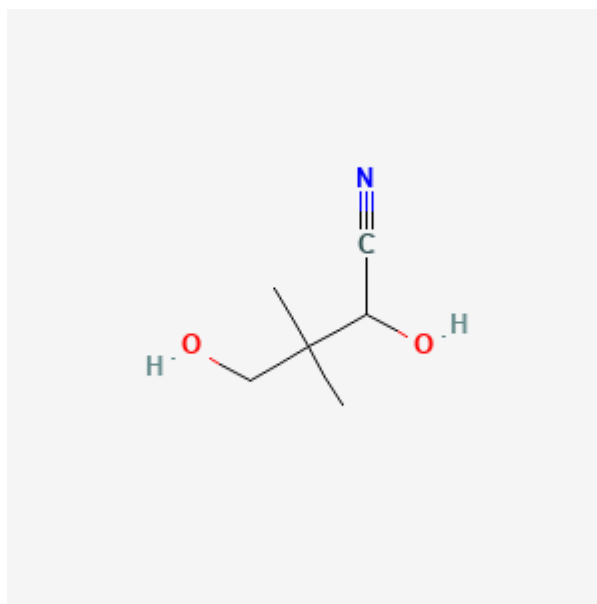
Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,4-Dihydroxy-3,3-dimethylbutyronitrile**, also known as Pantoyl nitrile. It is a chiral cyanohydrin and a key intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives. This document consolidates available data on its properties, provides a plausible experimental protocol for its synthesis, and discusses its potential relevance in the context of drug development.

Chemical Identity

Identifier	Value
IUPAC Name	2,4-Dihydroxy-3,3-dimethylbutanenitrile
Synonyms	Pantoyl nitrile, (R,S)-2,4-Dihydroxy-3,3-dimethylbutyronitrile, Hydroxypivaldehyde cyanohydrin
CAS Number	10232-92-5
Molecular Formula	C ₆ H ₁₁ NO ₂
Molecular Weight	129.16 g/mol

Chemical Structure



InChI Key	YRISILVEKHMLPL-UHFFFAOYSA-N
SMILES	<chem>CC(C)(CO)C(C#N)O</chem>

Physical Properties

The experimental data for the physical properties of **2,4-Dihydroxy-3,3-dimethylbutyronitrile** are not readily available in the literature. The following table summarizes the available estimated and predicted values.

Property	Value	Source
Boiling Point	239.22°C (rough estimate)	ChemicalBook
Density	1.1426 g/cm ³ (rough estimate)	ChemicalBook
pKa	11.01 ± 0.20 (Predicted)	ChemicalBook
XlogP	-0.1 (Predicted)	PubChem

Chemical Properties and Reactivity

2,4-Dihydroxy-3,3-dimethylbutyronitrile is a relatively stable compound under standard conditions. Its reactivity is primarily dictated by the hydroxyl and nitrile functional groups.

- **Hydrolysis of the Nitrile Group:** The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,4-dihydroxy-3,3-dimethylbutanoic acid (pantoic acid), or the amide intermediate.
- **Reactions of the Hydroxyl Groups:** The primary and secondary hydroxyl groups can undergo typical reactions such as esterification, etherification, and oxidation.
- **Chirality:** The C2 carbon is a chiral center, meaning the molecule exists as a racemic mixture of (R) and (S)-enantiomers. The separation of these enantiomers is a crucial step in the synthesis of biologically active D-pantothenic acid.

Experimental Protocols

Synthesis of 2,4-Dihydroxy-3,3-dimethylbutyronitrile

A detailed, peer-reviewed experimental protocol for the synthesis of **2,4-Dihydroxy-3,3-dimethylbutyronitrile** is not readily available. However, based on a reported prebiotic synthesis of pantetheine, a plausible method involves the aqueous aldol reaction of formaldehyde with isobutyraldehyde to form 3-hydroxy-2,2-dimethylpropanal, followed by the addition of cyanide.

Plausible Synthesis Protocol:

- **Aldol Condensation:**

- In a reaction vessel, combine isobutyraldehyde and an aqueous solution of formaldehyde in the presence of a base catalyst (e.g., potassium carbonate).
- Stir the mixture at a controlled temperature (e.g., 10-20°C) to facilitate the aldol condensation reaction, forming 3-hydroxy-2,2-dimethylpropanal.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
- Cyanohydrin Formation:
 - Once the aldol condensation is complete, cool the reaction mixture in an ice bath.
 - Slowly add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) to the mixture.
 - Follow with the dropwise addition of an acid (e.g., sulfuric acid or hydrochloric acid) to generate hydrogen cyanide in situ, which then reacts with the aldehyde to form the cyanohydrin. Caution: This step should be performed in a well-ventilated fume hood due to the high toxicity of hydrogen cyanide.
 - Maintain the pH of the reaction mixture slightly acidic to favor the formation of the cyanohydrin.
- Work-up and Purification:
 - After the reaction is complete, neutralize the excess acid.
 - Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
 - Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate).
 - Remove the solvent under reduced pressure to obtain the crude **2,4-Dihydroxy-3,3-dimethylbutyronitrile**.
 - Purify the crude product using column chromatography or distillation under reduced pressure.

Analytical Methods

The characterization of **2,4-Dihydroxy-3,3-dimethylbutyronitrile** can be performed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy can be used to confirm the chemical structure and assess the purity of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the hydroxyl ($-\text{OH}$ stretch), nitrile ($-\text{C}\equiv\text{N}$ stretch), and alkyl ($\text{C}-\text{H}$ stretch) groups.
- Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.

Biological Relevance and Drug Development

While there is limited direct research on the biological activity of **2,4-Dihydroxy-3,3-dimethylbutyronitrile** itself, its significance lies in its role as a precursor to pantothenic acid and its derivatives, which are vital for various biological

- To cite this document: BenchChem. [physical and chemical properties of 2,4-Dihydroxy-3,3-dimethylbutyronitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b157872#physical-and-chemical-properties-of-2-4-dihydroxy-3-3-dimethylbutyronitrile\]](https://www.benchchem.com/product/b157872#physical-and-chemical-properties-of-2-4-dihydroxy-3-3-dimethylbutyronitrile)

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